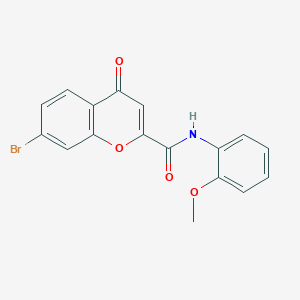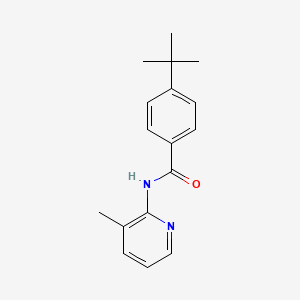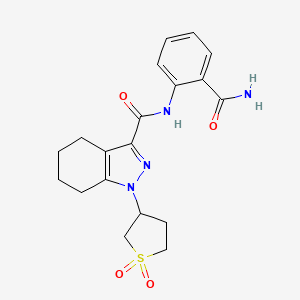![molecular formula C30H28N2O4 B12197666 3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid](/img/structure/B12197666.png)
3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, using palladium catalysts and suitable ligands.
Attachment of the Benzoic Acid Moiety: This step often involves esterification followed by hydrolysis to yield the final benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- 3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
Uniqueness
3-{6-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-2-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}quinazolin-3(4H)-yl}benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C30H28N2O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-[6-(2-methylprop-2-enoxy)-4-oxo-2-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C30H28N2O4/c1-19(2)18-36-25-13-14-27-26(17-25)29(33)32(24-7-5-6-23(16-24)30(34)35)28(31-27)15-10-21-8-11-22(12-9-21)20(3)4/h5-17,20H,1,18H2,2-4H3,(H,34,35)/b15-10+ |
InChI Key |
LHFIMCODWHVLFT-XNTDXEJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)OCC(=C)C)C(=O)N2C4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)OCC(=C)C)C(=O)N2C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-cyclopentyl-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12197593.png)

![N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B12197611.png)
![1-(2,4-Dimethylphenyl)-3-[(4-ethoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12197617.png)
![3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B12197627.png)
![2-({5-[(2,5-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12197633.png)
![2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12197647.png)
amine](/img/structure/B12197659.png)
![N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide](/img/structure/B12197660.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B12197661.png)
![2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid](/img/structure/B12197662.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12197672.png)
